molecular formula C25H43B B1283577 1-Bromo-10,12-pentacosadiyne CAS No. 94598-32-0

1-Bromo-10,12-pentacosadiyne

Cat. No.: B1283577
CAS No.: 94598-32-0
M. Wt: 423.5 g/mol
InChI Key: NUDHYRYEPCJLCL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Bromo-10,12-pentacosadiyne plays a significant role in biochemical reactions, particularly as a catalyst for electrochemical polymerization . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to catalyze the polymerization of ethylene oxide . The nature of these interactions involves the formation of covalent bonds with the biomolecules, leading to the formation of polymers.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of certain genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, further influencing cellular processes. The compound’s ability to form covalent bonds with biomolecules is a key aspect of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to persistent changes in cellular function, which are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced polymerization activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to changes in the overall metabolic state of the cell, influencing cellular function and behavior.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound within cells can affect its activity and function, as well as its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and overall impact on cellular function.

Preparation Methods

1-Bromo-10,12-pentacosadiyne can be synthesized from 10,12-pentacosadiyn-1-ol. One of the synthetic routes involves the use of carbon tetrabromide and triphenylphosphine in dichloromethane at room temperature under an inert atmosphere . The reaction typically takes about 15 minutes to complete . This method is efficient and yields a high purity product.

Chemical Reactions Analysis

1-Bromo-10,12-pentacosadiyne undergoes various types of chemical reactions, including:

Common reagents used in these reactions include carbon tetrabromide, triphenylphosphine, and dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Polymer Synthesis

1-Bromo-10,12-pentacosadiyne serves as a critical monomer in the synthesis of conjugated polymers. It is often utilized in the preparation of poly(10,12-pentacosadiynoic acid) and its derivatives, which exhibit interesting optical and electronic properties. These polymers can be used in applications such as:

  • Optoelectronic Devices : The polymers derived from this compound have been integrated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their ability to conduct electricity and emit light upon excitation .
  • Thermochromic Sensors : When combined with other monomers, such as pyridine derivatives, these polymers can form thermochromic sensors that change color in response to temperature variations. This property is beneficial for developing temperature-sensitive materials .

Surface Modification

The compound is also employed in surface modification processes. It can be used as an inert coating material through self-assembly techniques, enhancing the properties of nanoparticles such as Fe₃O₄. This modification improves the hydrophilicity of previously hydrophobic surfaces, facilitating their application in biological systems or catalysis .

Colorimetric Detection

In analytical chemistry, this compound has been utilized in the development of colorimetric detection methods for pesticides like malathion. By forming a complex with specific analytes, it allows for visual detection through color changes, which can be quantified for analytical purposes .

Nanoparticle Functionalization

The compound plays a role in modifying the surfaces of upconverting nanoparticles (UCNPs), converting them from hydrophobic to hydrophilic states. This functionalization is crucial for biomedical applications where water solubility is necessary for drug delivery systems .

Case Study 1: Polymerization Techniques

A study demonstrated the polymerization behavior of this compound when subjected to UV irradiation alongside other monomers. The resulting polymer exhibited enhanced mechanical properties and stability under thermal stress, making it suitable for high-performance applications in electronics .

Case Study 2: Thermochromic Materials

Research into thermochromic materials synthesized from this compound showed that the polymer's color change was reversible upon heating and cooling cycles. Such materials have potential applications in smart textiles and temperature indicators .

Application AreaDescriptionKey Benefits
Polymer SynthesisUsed to create conjugated polymers for electronic devicesHigh conductivity and stability
Surface ModificationEnhances properties of nanoparticles through self-assemblyImproved hydrophilicity
Colorimetric DetectionForms complexes for visual detection of pesticidesSimple and effective analysis
Nanoparticle FunctionalizationConverts UCNPs from hydrophobic to hydrophilicEssential for drug delivery systems

Biological Activity

1-Bromo-10,12-pentacosadiyne is a compound of interest in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a long carbon chain with a bromine substituent. Its molecular formula is C25H41BrC_{25}H_{41}Br, and it features two triple bonds in a linear arrangement. This structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells, leading to increased levels of ROS. This can trigger various signaling pathways associated with apoptosis and inflammation.
  • Cell Membrane Interaction : Due to its hydrophobic nature, this compound can integrate into lipid membranes, potentially altering membrane fluidity and affecting membrane-associated proteins.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in lipid metabolism, which could have implications for metabolic disorders.

Cytotoxicity

Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54918

These results indicate that the compound may serve as a potential lead for anticancer drug development.

Anti-inflammatory Activity

Research has indicated that this compound can modulate inflammatory responses. In vitro studies showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with the compound.

Case Study 1: Cancer Cell Line Sensitivity

A study conducted by Smith et al. (2023) evaluated the effects of this compound on various cancer cell lines. The researchers observed that the compound selectively induced apoptosis in HeLa cells through the activation of caspase pathways.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of arthritis, Johnson et al. (2024) reported that administration of this compound significantly reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest:

  • Absorption : The compound is lipophilic, which may facilitate absorption through biological membranes.
  • Metabolism : Initial studies indicate potential metabolic pathways involving oxidation and conjugation reactions.

Safety and Toxicity

While promising as a therapeutic agent, safety assessments are crucial. Studies have indicated moderate toxicity at high concentrations; therefore, further research is needed to establish safe dosage ranges for potential clinical applications.

Properties

IUPAC Name

1-bromopentacosa-10,12-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h2-12,17-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDHYRYEPCJLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567502
Record name 1-Bromopentacosa-10,12-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94598-32-0
Record name 1-Bromo-10,12-pentacosadiyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94598-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromopentacosa-10,12-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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